![molecular formula C11H23N3 B13157027 1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)
1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine is a synthetic organic compound with the molecular formula C₁₁H₂₃N₃. This compound is characterized by the presence of an azetidine ring and a piperazine ring, making it a unique structure in the realm of heterocyclic chemistry. It is primarily used for research purposes and has shown potential in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine typically involves the reaction of azetidine with 4-(propan-2-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.
化学反应分析
Types of Reactions: 1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic processes.
相似化合物的比较
- 1-[(Azetidin-2-yl)methyl]-4-(methyl)piperazine
- 1-[(Azetidin-2-yl)methyl]-4-(ethyl)piperazine
- 1-[(Azetidin-2-yl)methyl]-4-(butyl)piperazine
Comparison: 1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs. The propan-2-yl group enhances the compound’s lipophilicity, potentially increasing its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C11H23N3 |
|---|---|
分子量 |
197.32 g/mol |
IUPAC 名称 |
1-(azetidin-2-ylmethyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C11H23N3/c1-10(2)14-7-5-13(6-8-14)9-11-3-4-12-11/h10-12H,3-9H2,1-2H3 |
InChI 键 |
FYIIRABNHWXKIF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(CC1)CC2CCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


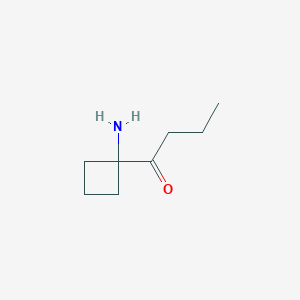
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
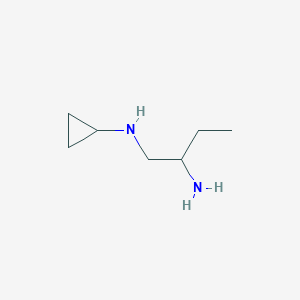
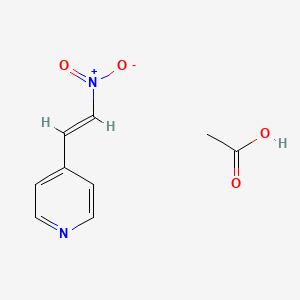


![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)

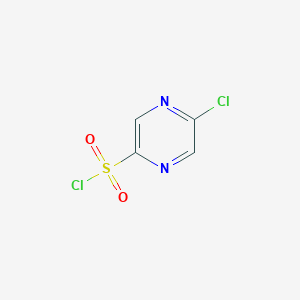
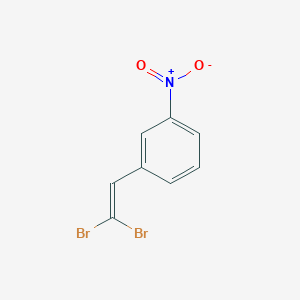
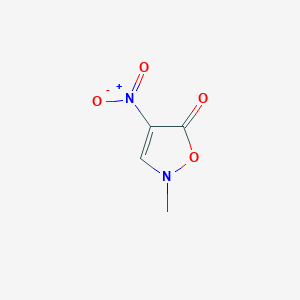

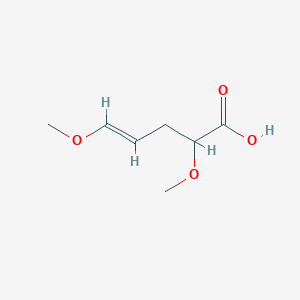
![(1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13157035.png)
